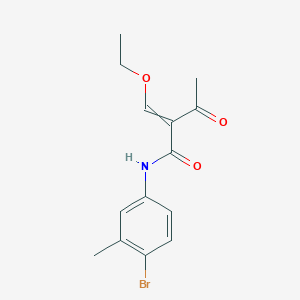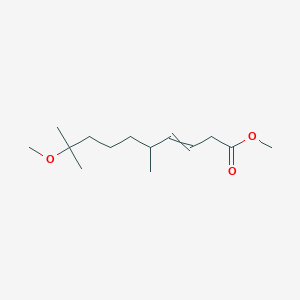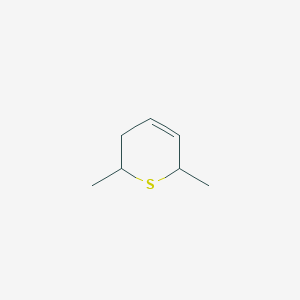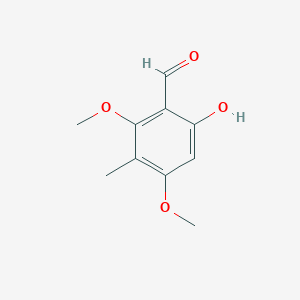![molecular formula C12H20O2 B14591541 3-[2-Methyl-5-(prop-1-en-2-yl)cyclopentyl]propanoic acid CAS No. 61099-37-4](/img/structure/B14591541.png)
3-[2-Methyl-5-(prop-1-en-2-yl)cyclopentyl]propanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[2-Methyl-5-(prop-1-en-2-yl)cyclopentyl]propanoic acid: is an organic compound with a unique structure that includes a cyclopentyl ring substituted with a methyl group and a prop-1-en-2-yl group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-[2-Methyl-5-(prop-1-en-2-yl)cyclopentyl]propanoic acid typically involves the following steps:
Formation of the Cyclopentyl Ring: The cyclopentyl ring can be synthesized through a Diels-Alder reaction, where a diene reacts with a dienophile under heat to form the cyclopentyl structure.
Substitution Reactions: The methyl and prop-1-en-2-yl groups are introduced through substitution reactions. For example, the methyl group can be added via Friedel-Crafts alkylation, while the prop-1-en-2-yl group can be introduced using a Grignard reagent.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are carefully selected to ensure efficient reactions and minimal by-products.
化学反応の分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the prop-1-en-2-yl group, leading to the formation of epoxides or alcohols.
Reduction: Reduction reactions can convert the double bond in the prop-1-en-2-yl group to a single bond, forming a saturated cyclopentyl derivative.
Substitution: The compound can participate in nucleophilic substitution reactions, where the propanoic acid group can be modified to form esters or amides.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are used.
Substitution: Reagents like thionyl chloride for forming acyl chlorides, followed by reaction with alcohols or amines to form esters or amides.
Major Products:
Oxidation: Formation of epoxides or alcohols.
Reduction: Formation of saturated cyclopentyl derivatives.
Substitution: Formation of esters or amides.
科学的研究の応用
Chemistry:
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical industry.
Catalysis: It can be used as a ligand in catalytic reactions, enhancing the efficiency of various organic transformations.
Biology and Medicine:
Drug Development: The compound’s unique structure makes it a candidate for drug development, particularly for targeting specific enzymes or receptors.
Biological Studies: It can be used in studies to understand the interaction of cyclopentyl derivatives with biological systems.
Industry:
Material Science: The compound can be used in the development of new materials with specific properties, such as polymers or resins.
Agriculture: It may have applications in the development of agrochemicals, such as herbicides or insecticides.
作用機序
The mechanism of action of 3-[2-Methyl-5-(prop-1-en-2-yl)cyclopentyl]propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopentyl ring and its substituents can fit into the active sites of enzymes, inhibiting their activity or modulating their function. The propanoic acid group can form hydrogen bonds with amino acid residues, enhancing binding affinity.
類似化合物との比較
- 3-[2-Methyl-5-(prop-1-en-2-yl)cyclohexyl]propanoic acid
- 3-[2-Methyl-5-(prop-1-en-2-yl)cyclopentyl]butanoic acid
- 3-[2-Methyl-5-(prop-1-en-2-yl)cyclopentyl]acetic acid
Uniqueness:
- Structural Features: The presence of both a cyclopentyl ring and a propanoic acid group makes this compound unique compared to its analogs.
- Reactivity: The specific arrangement of substituents influences its reactivity and interaction with other molecules, making it distinct in its chemical behavior and applications.
This detailed article provides a comprehensive overview of 3-[2-Methyl-5-(prop-1-en-2-yl)cyclopentyl]propanoic acid, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
特性
CAS番号 |
61099-37-4 |
|---|---|
分子式 |
C12H20O2 |
分子量 |
196.29 g/mol |
IUPAC名 |
3-(2-methyl-5-prop-1-en-2-ylcyclopentyl)propanoic acid |
InChI |
InChI=1S/C12H20O2/c1-8(2)10-5-4-9(3)11(10)6-7-12(13)14/h9-11H,1,4-7H2,2-3H3,(H,13,14) |
InChIキー |
DJBUCZDOSUQJKT-UHFFFAOYSA-N |
正規SMILES |
CC1CCC(C1CCC(=O)O)C(=C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



amino}heptanoate](/img/structure/B14591464.png)

![1-Propanone, 1,3-diphenyl-3-[(phenylmethyl)imino]-](/img/structure/B14591473.png)

![1-Methyl-1-silabicyclo[2.2.1]heptane](/img/structure/B14591487.png)
![2,3,4,7,7-Pentachloro-1-azabicyclo[2.2.1]hept-2-ene](/img/structure/B14591495.png)

![1-methylsulfanyl-2H-benzo[g]isoquinolin-3-one](/img/structure/B14591515.png)
![Acetic acid;9-bromobicyclo[3.3.1]nonane-1,5-diol](/img/structure/B14591518.png)


![3-Phenylimidazo[4,5-b]pyridine;2,4,6-trinitrophenol](/img/structure/B14591544.png)
![2,4-Diphenylbicyclo[3.2.1]oct-2-ene](/img/structure/B14591546.png)
